Synthesis of 1-(4-Bromophenylsulfonyl)-1H-pyrrole from pyrrole and 4-bromophenylsulfonyl chloride
Synthesis of 1-(4-Bromophenylsulfonyl)-1H-pyrrole from pyrrole and 4-bromophenylsulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-(4-Bromophenylsulfonyl)-1H-pyrrole, a key heterocyclic building block in medicinal chemistry and materials science. This document details the chemical properties of the reactants and product, a robust experimental protocol, and expected characterization data.
Overview and Chemical Properties
The synthesis of 1-(4-Bromophenylsulfonyl)-1H-pyrrole is achieved through the N-sulfonylation of pyrrole with 4-bromophenylsulfonyl chloride. This reaction involves the deprotonation of the pyrrole nitrogen, which then acts as a nucleophile, attacking the sulfur atom of the sulfonyl chloride and displacing the chloride ion. The use of a phase-transfer catalyst facilitates the reaction between the aqueous base and the organic-soluble reactants.
Table 1: Physical and Chemical Properties of Reactants and Product
| Compound | Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| Pyrrole | C₄H₅N | 67.09 | Colorless to yellowish liquid | -23 | 129-131 |
| 4-Bromophenylsulfonyl chloride | C₆H₄BrClO₂S | 255.52 | White to off-white solid | 75-78 | Decomposes |
| 1-(4-Bromophenylsulfonyl)-1H-pyrrole | C₁₀H₈BrNO₂S | 286.15 | Expected to be a solid | Not reported, estimated ~90-110 °C | Not applicable |
Reaction Mechanism and Experimental Workflow
The reaction proceeds via a nucleophilic substitution mechanism. The base deprotonates the pyrrole, forming the pyrrolide anion. The phase-transfer catalyst transports the pyrrolide anion from the aqueous phase to the organic phase, where it reacts with the 4-bromophenylsulfonyl chloride.
Caption: Reaction mechanism for the N-sulfonylation of pyrrole.
The experimental workflow involves the reaction setup, the reaction itself, and subsequent workup and purification steps to isolate the final product.
Caption: Experimental workflow for the synthesis.
Detailed Experimental Protocol
This protocol is adapted from a general procedure for the N-sulfonylation of pyrroles using a phase-transfer catalyst.
Materials:
-
Pyrrole (1.0 eq)
-
4-Bromophenylsulfonyl chloride (1.1 eq)
-
Potassium hydroxide (KOH) (1.5 eq)
-
Tetrabutylammonium hydrogensulfate (TBAHS) (0.1 eq)
-
Dichloromethane (CH₂Cl₂)
-
Distilled water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve pyrrole (1.0 eq) and tetrabutylammonium hydrogensulfate (0.1 eq) in dichloromethane.
-
Add a solution of potassium hydroxide (1.5 eq) in water to the flask.
-
Stir the resulting biphasic mixture vigorously for 15 minutes at room temperature.
-
Dissolve 4-bromophenylsulfonyl chloride (1.1 eq) in a minimal amount of dichloromethane and add it dropwise to the reaction mixture over 10-15 minutes.
-
Continue stirring the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with distilled water (3 x volume of organic layer).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield 1-(4-Bromophenylsulfonyl)-1H-pyrrole.
Characterization Data
The following table summarizes the expected characterization data for the synthesized 1-(4-Bromophenylsulfonyl)-1H-pyrrole.
Table 2: Characterization Data for 1-(4-Bromophenylsulfonyl)-1H-pyrrole
| Property | Value |
| CAS Number | 16851-84-6 |
| Molecular Formula | C₁₀H₈BrNO₂S |
| Molecular Weight | 286.15 g/mol |
| Appearance | Expected to be a solid |
| Purity | >95% |
| Yield | Not reported, likely moderate to high |
| Melting Point | Not reported, estimated ~90-110 °C |
| ¹H NMR (CDCl₃, 400 MHz) | Estimated δ (ppm): 7.75-7.65 (m, 4H, Ar-H), 7.15 (t, J = 2.2 Hz, 2H, H-2, H-5 of pyrrole), 6.30 (t, J = 2.2 Hz, 2H, H-3, H-4 of pyrrole) |
| ¹³C NMR (CDCl₃, 100 MHz) | Estimated δ (ppm): 139.0 (C-S), 132.5 (C-Br), 129.5 (Ar-CH), 128.0 (Ar-CH), 122.0 (C-2, C-5 of pyrrole), 114.0 (C-3, C-4 of pyrrole) |
Note on NMR Data: The provided NMR chemical shifts are estimates based on the known spectra of pyrrole and the substituent effects of the 4-bromophenylsulfonyl group. Actual experimental values may vary slightly.
Safety and Handling
-
Pyrrole is a flammable liquid and is harmful if swallowed or inhaled.
-
4-Bromophenylsulfonyl chloride is corrosive and causes severe skin burns and eye damage.
-
Potassium hydroxide is corrosive.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
This guide provides a framework for the successful synthesis and characterization of 1-(4-Bromophenylsulfonyl)-1H-pyrrole. Researchers are encouraged to consult the primary literature for further details and to adapt the protocol as needed for their specific experimental setup.
